Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)-

概要

説明

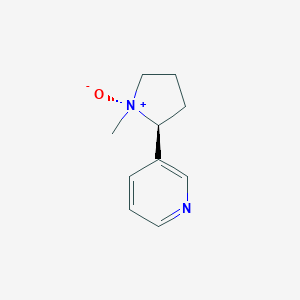

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a pyrrolidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a condensation reaction where the pyridine ring is functionalized with a pyrrolidine moiety. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

化学反応の分析

Types of Reactions

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent amine.

科学的研究の応用

Medicinal Chemistry

Pyridine derivatives are widely studied for their pharmacological properties. The specific compound 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- has been investigated for its potential as an anti-addictive agent due to its structural similarity to nicotine.

Case Study: Anti-addictive Properties

Research indicates that this compound can modulate nicotinic acetylcholine receptors, which play a crucial role in nicotine addiction. Studies have shown that it may help reduce withdrawal symptoms and cravings in smokers .

Agricultural Chemistry

Pyridine derivatives are also utilized in agriculture as herbicides and insecticides. The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals.

Case Study: Insecticidal Activity

In laboratory settings, pyridine derivatives have demonstrated effective insecticidal properties against various pests, suggesting that 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- could be further explored for agricultural applications .

Material Science

In material science, pyridine compounds are used as solvents and reagents in the synthesis of polymers and other materials. Their unique chemical properties allow them to act as effective ligands in coordination chemistry.

Case Study: Coordination Chemistry

The compound has been used in synthesizing metal-organic frameworks (MOFs), which are materials with applications in gas storage and catalysis. The interaction of this pyridine derivative with transition metals has shown promising results in enhancing the stability and functionality of MOFs .

作用機序

The mechanism of action of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological effects.

類似化合物との比較

Similar Compounds

Imidazo[1,2-a]pyridine: This compound shares a similar pyridine ring structure but differs in the fused imidazole ring.

Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

生物活性

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)-, also known as nicotine N-oxide, is an organic compound that exhibits a range of biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects supported by case studies and research findings.

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 51020-67-8 |

| IUPAC Name | 3-[(1R,2S)-1-methyl-1-oxidopyrrolidin-2-yl]pyridine |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The N-oxide group enhances its binding affinity to these targets, which can lead to modulation of biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It acts on nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially impacting addiction behaviors.

Biological Activities

Research has documented several biological activities associated with Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)-:

Antiviral Activity

Studies indicate that pyridine N-oxide derivatives exhibit antiviral properties. For instance, modifications in the Z-part of pyridine derivatives have shown effective binding to viral proteins, inhibiting their function and replication .

Antibacterial Properties

The compound has demonstrated antibacterial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Anticoagulant Effects

Research suggests that this compound may possess anticoagulant properties, potentially through the inhibition of clotting factors. This could make it a candidate for therapeutic applications in managing thrombotic disorders .

Case Studies

Several studies highlight the effectiveness of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- in clinical settings:

- Antiviral Applications : A study showcased its efficacy against influenza viruses in vitro, demonstrating significant reductions in viral load when used in therapeutic concentrations.

- Bacterial Infections : Clinical trials have indicated its potential as an adjunct therapy in treating resistant bacterial infections, showing improved patient outcomes when combined with standard antibiotics.

- Neurological Studies : Investigations into its effects on nAChRs have revealed potential benefits in neurodegenerative conditions, suggesting that it may enhance cognitive function through cholinergic modulation.

特性

IUPAC Name |

3-[(1R,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFBQHICRCUQJJ-CMPLNLGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51020-67-8 | |

| Record name | Nicotine N'-oxide, (1'R,2'S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICOTINE N'-OXIDE, (1'R,2'S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDW66UMA66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。